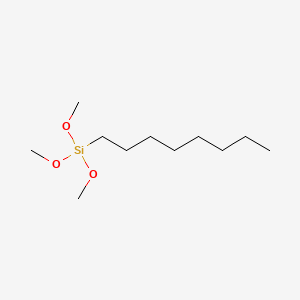

Trimethoxy(octyl)silane

描述

准备方法

Synthetic Routes and Reaction Conditions

Trimethoxy(octyl)silane can be synthesized through the reaction of n-octyl silicon chloride with trimethanol. This reaction is typically carried out in an organic solvent such as toluene or dimethylformamide. The reaction conditions, including temperature, reaction time, and molar ratio, can be adjusted based on specific requirements .

Industrial Production Methods

In industrial settings, this compound is produced using a fixed bed reactor. The process involves the preparation of a silicon powder-nano-copper catalyst mixture, followed by the synthesis of trimethoxysilane through a series of steps, including wet chemical reduction and copolymerization .

化学反应分析

Types of Reactions

Trimethoxy(octyl)silane undergoes various types of chemical reactions, including:

Hydrolysis: The compound reacts with water to form silanol groups.

Condensation: Silanol groups can further react to form siloxane bonds.

Substitution: The methoxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include water, alcohols, and acids. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound include silanol groups, siloxane bonds, and various substituted organosilanes .

科学研究应用

Trimethoxy(octyl)silane, also known as octyltrimethoxysilane (CAS No. 3069-40-7), is a silane compound used for its biological applications, especially in materials science and nanotechnology. It acts as a coupling and surface modifying agent, forming a hydrophobic coating on surfaces.

Scientific Research Applications

This compound has a wide array of applications in scientific research:

- Chemistry It is used to functionalize silica surfaces to promote adhesion with gold nanoparticles in the fabrication of acrylate nanocomposite-based photonic devices.

- Biology It modifies the surface of silica nanoparticles for various biological applications.

- Medicine It is used in the development of hydrophobic coatings for medical devices to prevent corrosion and improve durability.

- Industry It is used in the production of coatings, adhesives, and sealants to enhance their hydrophobic properties and adhesion strength.

Biological Applications

This compound is used for surface modification of materials, enhancing their hydrophobic properties.

- Nanoparticle Functionalization It modifies silica nanoparticles, improving their hydrophobicity and dispersibility in organic solvents.

- Coating Development It is used in creating hydrophobic coatings with fouling-release properties, making them suitable for marine applications.

Trimethyl(octyl)silane (TMOS) influences biological activity through interactions with enzymes and proteins. The silane groups in TMOS can form covalent bonds with hydroxyl groups on biomolecules, leading to several biological effects:

- Cell Adhesion TMOS-modified surfaces enhance cell adhesion by providing a favorable environment for cell attachment.

- Cell Proliferation Studies indicate that TMOS can promote cell proliferation, which is crucial for tissue engineering applications.

- Gene Expression The hydrophobic characteristics of TMOS may influence cell signaling pathways, potentially altering gene expression related to growth and differentiation.

TMOS's ability to modify surfaces makes it valuable in biomedical applications:

- Coatings for Medical Devices TMOS creates hydrophobic coatings on medical devices, improving biocompatibility and reducing protein adsorption.

- Tissue Engineering Its properties facilitate the development of scaffolds that promote cell growth and tissue regeneration.

- Antimicrobial Surfaces TMOS can be incorporated into coatings that exhibit antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli.

Case Studies

Several studies have investigated the biological activity of TMOS:

- Surface Modification Studies Surfaces treated with TMOS showed increased hydrophobicity and enhanced adhesion of fibroblast cells, suggesting its potential in improving the integration of implants with surrounding tissues.

- Antimicrobial Activity A study focused on silane-phosphonium coatings derived from TMOS showed significant antibacterial effects against common pathogens. The coatings exhibited durability and maintained their antimicrobial properties over time.

- Cell Proliferation Effects In vitro studies indicated that cells cultured on TMOS-modified surfaces exhibited higher proliferation rates compared to those on untreated surfaces, attributed to enhanced surface interactions facilitating better nutrient uptake.

Safety and Hazards

作用机制

Trimethoxy(octyl)silane exerts its effects through the formation of silanol groups upon hydrolysis. These silanol groups can then condense to form siloxane bonds, which enhance the adhesion and hydrophobic characteristics of the modified surfaces. The molecular targets and pathways involved include the interaction of silanol groups with inorganic surfaces and the formation of covalent bonds with organic polymers .

相似化合物的比较

Similar Compounds

Some compounds similar to trimethoxy(octyl)silane include:

- Trimethoxy(octadecyl)silane

- Hexadecyltrimethoxysilane

- Trimethoxy(2-phenylethyl)silane

- Triethoxy(octyl)silane

- Trichloro(octadecyl)silane

- Trimethoxy(3,3,3-trifluoropropyl)silane

- Dodecyltriethoxysilane

- Trimethoxy[3-(methylamino)propyl]silane

Uniqueness

This compound is unique due to its specific chain length and functional groups, which provide a balance between hydrophobicity and reactivity. This makes it particularly effective in applications requiring enhanced adhesion and surface modification .

生物活性

Trimethoxy(octyl)silane, also known as octyltrimethoxysilane (CAS No. 3069-40-7), is a silane compound that has garnered attention for its potential biological applications, particularly in the fields of materials science and nanotechnology. This article explores its biological activity, including its interactions with biological systems, toxicity assessments, and applications in surface modification.

- Molecular Formula : C₁₁H₂₆O₃Si

- Molecular Weight : 234.41 g/mol

- Boiling Point : Not specified

- Solubility : Moderately soluble in water (0.113 mg/ml) and organic solvents .

Biological Applications

This compound is primarily used for surface modification of various materials, enhancing their hydrophobic properties. This modification is crucial in applications such as:

- Nanoparticle Functionalization : It is employed to modify silica nanoparticles, improving their hydrophobicity and dispersibility in organic solvents .

- Coating Development : The compound is utilized in creating eco-friendly hydrophobic coatings that exhibit fouling-release properties, making them suitable for marine applications .

Acute Toxicity

The acute toxicity of this compound has been evaluated through various studies:

- NIOSH Exposure Banding : According to NIOSH guidelines, the compound falls into specific exposure bands based on its toxicological endpoints. It has been assessed for carcinogenicity, reproductive toxicity, and skin sensitization among others .

- Environmental Toxicity : Laboratory tests indicate that coatings incorporating this compound do not exhibit significant toxicity to aquatic organisms after 24 hours of exposure, suggesting a favorable environmental profile .

Case Studies and Research Findings

- Hydrophobic Coatings :

- Nanoparticle Modification :

- Biofilm Formation Studies :

Data Table: Summary of Biological Activity

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₁H₂₆O₃Si |

| Molecular Weight | 234.41 g/mol |

| Solubility | 0.113 mg/ml (moderate) |

| Acute Toxicity | Low toxicity; minimal environmental impact |

| Application Areas | Nanoparticle functionalization, hydrophobic coatings |

| Biofilm Resistance | Reduced bacterial adhesion observed |

属性

IUPAC Name |

trimethoxy(octyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26O3Si/c1-5-6-7-8-9-10-11-15(12-2,13-3)14-4/h5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMEPHPOFYLLFTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[Si](OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

199456-81-0 | |

| Record name | Silane, trimethoxyoctyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=199456-81-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80863094 | |

| Record name | Trimethoxycaprylylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid | |

| Record name | Silane, trimethoxyoctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3069-40-7 | |

| Record name | Octyltrimethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3069-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trimethoxycaprylylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003069407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trimethoxyoctyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimethoxycaprylylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80863094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethoxyoctylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHOXYCAPRYLYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FZ07E4LW2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-Octyltrimethoxysilane interact with surfaces to impart hydrophobicity?

A: N-Octyltrimethoxysilane molecules contain hydrolyzable methoxy groups that react with hydroxyl groups (O-H) present on various surfaces like silica, glass, and metal oxides. This reaction forms strong covalent Si-O-Si bonds, anchoring the silane molecule to the surface. [, , ] The non-polar octyl chain of the silane molecule points outwards, creating a hydrophobic layer that repels water. [, , ]

Q2: What are the advantages of using N-Octyltrimethoxysilane for surface modification over other methods?

A: Compared to physical coating methods, N-Octyltrimethoxysilane offers several advantages: * Durability: Covalent bonding ensures long-lasting hydrophobicity even after exposure to harsh conditions like washing and abrasion. [, ] * Controllability: Precise control over surface wettability can be achieved by adjusting the silane concentration and reaction conditions. [, ] * Versatility: Applicable to diverse materials including glass, silica, metal oxides, and even natural fibers like cotton. [, , ]

Q3: What is the role of N-Octyltrimethoxysilane in enhancing the performance of lithium-ion batteries?

A: N-Octyltrimethoxysilane can be applied as a coating layer on Li[Ni0.6Co0.2Mn0.2]O2 cathodes to enhance their electrochemical properties. [, ] This coating acts as a protective barrier, reducing unwanted side reactions between the electrode and electrolyte, thus improving battery stability and cycle life.

Q4: Can N-Octyltrimethoxysilane be used in oil-water separation applications?

A: Yes. When combined with magnetic particles like Fe3O4@ZnO and incorporated into a cellulose nanofiber aerogel, N-Octyltrimethoxysilane contributes to the creation of a superhydrophobic and magnetic material. [] This material demonstrates high efficiency in separating oil from water, showcasing its potential in environmental remediation.

Q5: What is the molecular formula and molecular weight of N-Octyltrimethoxysilane?

A5: The molecular formula of N-Octyltrimethoxysilane is C11H26O3Si, and its molecular weight is 234.41 g/mol.

Q6: How can spectroscopic techniques confirm the successful modification of a surface with N-Octyltrimethoxysilane?

A: Several spectroscopic techniques are used:* FTIR: The appearance of characteristic peaks corresponding to C-H vibrations from the octyl chain (around 2900-2800 cm-1) confirms the presence of N-Octyltrimethoxysilane on the modified surface. [, , ]* XPS: XPS analysis can be used to detect the presence of silicon (Si) from the silane molecule on the modified surface, providing information about the grafting efficiency. [, ]

Q7: How does the length of the alkyl chain in alkyltrimethoxysilanes affect the properties of the modified surface?

A: As the alkyl chain length increases, the hydrophobicity of the modified surface generally increases. This trend is observed when comparing N-Octyltrimethoxysilane with other alkyltrimethoxysilanes like methyltrimethoxysilane and propyltrimethoxysilane. [, , ] Longer alkyl chains lead to greater surface energy reduction and enhanced water repellency. [, ]

Q8: How stable are N-Octyltrimethoxysilane-modified surfaces under UV irradiation?

A: While N-Octyltrimethoxysilane modification enhances hydrophobicity, UV exposure can degrade the silane layer over time. [] Research focuses on improving the UV resistance of such coatings, often by incorporating UV stabilizers or utilizing different silane precursors with enhanced UV stability. [, , ]

Q9: Does N-Octyltrimethoxysilane play a direct role in catalysis?

A: While not a catalyst itself, N-Octyltrimethoxysilane can be used to modify catalyst supports like zeolites. [] Hydrophobic modification with N-Octyltrimethoxysilane can enhance catalyst performance in reactions involving immiscible reactants by improving reactant accessibility to active sites. For example, in cyclohexene hydration, N-Octyltrimethoxysilane modification of HZSM-5 zeolite led to a significant increase in cyclohexene conversion. []

Q10: How is computational chemistry employed in research related to N-Octyltrimethoxysilane?

A: Computational tools like molecular dynamics simulations help understand the interaction of N-Octyltrimethoxysilane with different surfaces at the molecular level. [, ] These simulations provide insights into the self-assembly process of the silane molecules on the surface, the structure of the formed monolayer, and its influence on surface properties. [] Such information assists in optimizing the silanization process for desired outcomes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。